

An In-Depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile

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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)propanenitrile

Cat. No.: B039930

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Introduction: A Versatile Building Block in Modern Drug Discovery

3-(4-Bromophenoxy)propanenitrile is a bifunctional organic molecule that has emerged as a critical building block, particularly in the field of targeted protein degradation. Its structure, featuring a brominated aromatic ring and a terminal nitrile group connected by a flexible ether linkage, provides synthetic handles for elaboration into more complex molecules. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[\[1\]](#)

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section consolidates the key identifiers and physicochemical characteristics of **3-(4-Bromophenoxy)propanenitrile**.

Chemical Identity

The following table summarizes the essential identifiers for **3-(4-Bromophenoxy)propanenitrile**.

Identifier	Value	Source(s)
CAS Number	118449-57-3	[1] [2] [3]
Molecular Formula	C ₉ H ₈ BrNO	[1] [2]
Molecular Weight	226.07 g/mol	[1] [2]
IUPAC Name	3-(4-bromophenoxy)propanenitrile	[4]
SMILES	N#CCCOc1ccc(cc1)Br	[5]
InChI Key	JXVPKJBXTXXLPN-UHFFFAOYSA-N	[4]

Physicochemical Properties

These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Physical Form	Powder or crystals	[4]
Boiling Point	344.4 ± 22.0 °C at 760 mmHg	[3]
Density	1.4 ± 0.1 g/cm ³	[3]
Flash Point	162.1 ± 22.3 °C	[3]
Storage Temperature	Room temperature, sealed in dry conditions	[4]
XLogP3	2.3	[2]

Section 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of **3-(4-Bromophenoxy)propanenitrile** is achieved via a base-catalyzed oxa-Michael addition. This reaction involves the conjugate addition of 4-bromophenol to acrylonitrile.

Causality of Experimental Design

- Choice of Reactants: 4-bromophenol provides the core aromatic structure, while acrylonitrile serves as the three-carbon nitrile-containing fragment. Acrylonitrile is an "electron-poor" alkene due to the electron-withdrawing nature of the nitrile group, making it an excellent Michael acceptor.
- Role of the Base: A base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like DBU) is essential to deprotonate the phenolic hydroxyl group of 4-bromophenol.^[3] This generates the more nucleophilic 4-bromophenoxyde anion, which is required to initiate the attack on the electron-deficient β -carbon of acrylonitrile.
- Solvent Selection: A polar aprotic solvent such as acetonitrile, DMF, or acetone is typically used. These solvents effectively solvate the cation of the base (e.g., K^+) without interfering with the nucleophilicity of the phenoxide anion, thereby facilitating the reaction.

Caption: Oxa-Michael Addition Workflow.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product as described in Section 3.

- Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile, approx. 0.2 M concentration).
- Base Addition: Add a slight excess of a powdered anhydrous base, such as potassium carbonate (1.5 eq). Stirring the suspension allows for the in-situ formation of the potassium 4-bromophenoxyde salt.
- Michael Addition: Add acrylonitrile (1.2 eq) to the suspension. The slight excess of acrylonitrile ensures the complete consumption of the limiting reagent, 4-bromophenol.
- Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-bromophenol starting material is consumed.

- **Workup:** After completion, cool the reaction mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of solvent.[3]
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure **3-(4-Bromophenoxy)propanenitrile**.

Section 3: Spectral Characterization

Structural validation is paramount. The following spectral data are characteristic of **3-(4-Bromophenoxy)propanenitrile** and confirm its identity.

Technique	Characteristic Signals	Interpretation
¹ H NMR	$\delta \sim 7.4\text{-}7.5$ (d, 2H), $\delta \sim 6.8\text{-}6.9$ (d, 2H), $\delta \sim 4.2$ (t, 2H), $\delta \sim 2.8$ (t, 2H)	The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The two triplets correspond to the adjacent -O-CH ₂ - and -CH ₂ -CN protons of the propyl chain.
¹³ C NMR	$\delta \sim 157$ (Ar C-O), $\delta \sim 133$ (Ar C-H), $\delta \sim 118$ (C≡N), $\delta \sim 117$ (Ar C-H), $\delta \sim 116$ (Ar C-Br), $\delta \sim 64$ (-O-CH ₂ -), $\delta \sim 18$ (-CH ₂ -CN)	Confirms the 9 unique carbon environments in the molecule, including the key quaternary carbons and the nitrile carbon.
IR (cm ⁻¹)	~2250 (C≡N stretch), ~1240 (Aryl-O-C stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch)	The sharp, medium-intensity peak at ~2250 cm ⁻¹ is definitive for the nitrile functional group. The strong aryl ether stretch confirms the C-O-C linkage.
Mass Spec (EI)	M ⁺ at m/z 225/227	The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹ Br and ⁸¹ Br).

Section 4: Reactivity and Applications in Drug Development

The utility of **3-(4-Bromophenoxy)propanenitrile** stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

Key Reactive Sites

- **Aryl Bromide:** The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the covalent attachment of this linker to a ligand designed to bind an E3 ubiquitin ligase, a key step in PROTAC synthesis.
- **Nitrile Group:** The nitrile is relatively stable but can be chemically transformed if needed. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This provides an alternative point of attachment or further functionalization.
- **Ether Linkage:** The phenoxy-propyl ether bond is chemically robust and stable to most reaction conditions, providing a flexible and inert spacer between the two ends of the molecule.

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.

3-(4-Bromophenoxy)propanenitrile is an ideal precursor for the linker component. The aryl bromide end can be coupled to the E3 ligase ligand, while the nitrile end can be reduced to an amine and then acylated to connect to the POI-binding ligand. The length and flexibility of the propoxy chain are often crucial for achieving the optimal orientation for the "molecular handshake" between the POI and the E3 ligase.

Caption: Role of the Linker in a PROTAC.

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

- **Hazard Identification:** This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302) or inhaled (H332).

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols. Use non-sparking tools.
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(4-Bromophenoxy)propanenitrile is a valuable and versatile chemical intermediate with well-defined properties. Its straightforward synthesis via oxa-Michael addition and the orthogonal reactivity of its aryl bromide and nitrile functionalities make it an exceptionally useful building block. For professionals in drug discovery, its primary role as a PROTAC linker precursor underscores its importance in the development of next-generation therapeutics for targeted protein degradation. A firm grasp of its chemical characteristics, synthesis, and handling is essential for leveraging its full potential in the laboratory.

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